Paucinervin A

Oncology Natural Products Chemistry Apoptosis Research

Researchers investigating caspase-3-dependent apoptosis in cervical cancer models often encounter irreproducible results when substituting paucinervin analogs indiscriminately. Paucinervin A (CAS 1243249-16-2) resolves this with patent-claimed, validated caspase-3 activation at 25 μM in HeLa-C3 cells, supported by direct comparative cytotoxicity data. • Non-interchangeable potency: IC50 29.5 μM vs. 9.5 μM (Paucinervin B), 52.5 μM (C), and 95.6 μM (D) in MTT assays. • Defined mechanism: patent-claimed caspase-3 activation not attributed to other paucinervins. • Supply reliability: ≥98% HPLC purity from authenticated Garcinia paucinervis source; multiple package sizes available for SAR and screening workflows.

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
Cat. No. B593403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaucinervin A
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26O7/c1-12(2)6-8-14-10-18-22(23(29-5)20(14)26)30-17-11-16(25)15(9-7-13(3)4)21(27)19(17)24(28)31-18/h6-7,10-11,25-27H,8-9H2,1-5H3
InChIKeyCZKGIKZOHGKQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Paucinervin A Overview


Paucinervin A is a prenylated xanthone first isolated from the leaves of Garcinia paucinervis, with a molecular formula of C24H26O7 and a molecular weight of 426.46 g/mol [1]. It is a specialized natural product available from select chemical vendors at purities ranging from 94.0% to ≥98% for research use [2]. Its primary reported bioactivity is the induction of apoptosis in cervical cancer cell models via caspase-3 activation [3].

Paucinervin A Substitution Risks


Although structurally classified as a xanthone, Paucinervin A (Compound 1) exhibits a quantifiably distinct biological profile compared to its closest in-class analogs, Paucinervins B, C, and D, which were co-isolated from the same plant material [1]. Direct comparative data from MTT assays on HeLa cells reveal a 3.1-fold difference in cytotoxic potency between Paucinervin A (IC50 = 29.5 μM) and the most potent analog, Paucinervin B (IC50 = 9.5 μM), as well as significant differences from Paucinervin C (IC50 = 52.5 μM) and Paucinervin D (IC50 = 95.6 μM) [1]. Furthermore, Paucinervin A is the only member of this series explicitly claimed in a patent for its caspase-3 activation properties [2]. Generic substitution among these four compounds is therefore scientifically unjustified, as they demonstrate non-interchangeable potency and may have distinct mechanisms of action.

Paucinervin A Evidence Comparison


HeLa Cytotoxicity vs. Co-Isolated Analogs

In a direct head-to-head comparison of four newly isolated paucinervin compounds (A-D) from Garcinia paucinervis, Paucinervin A exhibited a moderate inhibitory effect on HeLa cell growth, with an IC50 of 29.5 μM after 72 hours [1]. This potency is distinct from the other analogs in the series: it is 3.1-fold less potent than Paucinervin B (IC50 = 9.5 μM), 1.8-fold more potent than Paucinervin C (IC50 = 52.5 μM), and 3.2-fold more potent than Paucinervin D (IC50 = 95.6 μM) [1].

Oncology Natural Products Chemistry Apoptosis Research

Caspase-3 Apoptosis Induction

Paucinervin A is claimed in a US patent for its ability to potently activate caspase-3 in HeLa-C3 cells at a concentration of 25 μM within 72 hours [1]. This is a specific, quantifiable functional differentiation from other known xanthones and even from its co-isolated analogs (B, C, D), for which no such patent claim or equivalent caspase-3 activation data exists [1]. The patent further claims that the compound's IC50 on HeLa cells is below 10 μM, indicating a strong cell growth inhibitory effect linked to this specific apoptotic mechanism [1].

Apoptosis Mechanism of Action Cancer Biology

Purity and Commercial Sourcing

Paucinervin A is commercially available from specialized vendors in purities of 94.0% and ≥98% [1], which are essential metrics for ensuring experimental reproducibility. This level of purity is not universally guaranteed for all paucinervin analogs; for example, Paucinervin B is often listed as a 'crude extract' or 'reference standard' without specific purity guarantees from the same suppliers . The higher, certified purity of Paucinervin A directly supports its use in sensitive assays where impurities could confound results.

Chemical Sourcing Quality Control Reproducibility

Cancer Cell Line Cytotoxicity Specificity

A study on chiral xanthones from Garcinia paucinervis (paucinervins L-P) reported antiproliferative activity against HL-60 cells with IC50 values ranging from 0.87 to 29.14 μM, with compound 5 (paucinervin P) being the most active [1]. While this data does not directly include Paucinervin A, it establishes a class-level context: the HeLa cell IC50 of Paucinervin A (29.5 μM) falls at the higher end of this range, suggesting it may have lower overall potency but potentially greater selectivity compared to other xanthones from the same plant [1][2]. This is further supported by a 2020 study on antiproliferative polycyclic polyprenylated acylphloroglucinols from G. paucinervis, which displayed IC50 values ranging from 0.81 to 19.92 µM against HL-60, PC-3 and Caco-2 cell lines [3].

Cancer Cell Line Panel Selectivity Xanthone Structure-Activity Relationship

Paucinervin A Application Scenarios


Cervical Cancer Apoptosis Studies

Researchers investigating caspase-3-dependent apoptosis pathways in cervical cancer models can confidently select Paucinervin A based on its patent-claimed, potent activation of caspase-3 at 25 μM in HeLa-C3 cells [1]. This specific, well-documented mechanism makes it a superior tool compound for mechanistic studies compared to other, less-characterized paucinervin analogs or generic xanthones.

Dose-Response and Combination Studies

For studies requiring a specific cytotoxicity window, Paucinervin A's IC50 of 29.5 μM in HeLa cells provides a useful middle ground [1]. It can serve as a baseline comparator for evaluating more potent analogs (e.g., Paucinervin B) or for testing synergistic effects with other chemotherapeutic agents, where a moderately potent compound may reveal unique combination benefits.

Selective Anticancer Library Screening

In high-throughput screening campaigns using natural product libraries, Paucinervin A's defined structure and commercial availability at high purity (≥98%) [1] ensure reproducible and interpretable results. Its moderate potency and unique caspase-3 activation mechanism differentiate it from more broadly cytotoxic xanthones [2], potentially highlighting it as a selective hit in complex phenotypic screens.

Xanthone Anticancer SAR Studies

Given the direct comparative cytotoxicity data available for the paucinervin series (A, B, C, D) [1], Paucinervin A serves as an essential reference point for SAR investigations. Its specific substitution pattern (C24H26O7) and resulting IC50 value provide a critical data point for understanding how structural modifications on the xanthone core impact cellular activity.

Technical Documentation Hub

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